tert-butyl N-[2-(4-carbamoyl-1H-1,2,3-triazol-1-yl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-(4-carbamoyl-1H-1,2,3-triazol-1-yl)ethyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a triazole ring, and a carbamate moiety
Preparation Methods
The synthesis of tert-butyl N-[2-(4-carbamoyl-1H-1,2,3-triazol-1-yl)ethyl]carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Introduction of the carbamate group: This step involves the reaction of the triazole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
tert-Butyl N-[2-(4-carbamoyl-1H-1,2,3-triazol-1-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl N-[2-(4-carbamoyl-1H-1,2,3-triazol-1-yl)ethyl]carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-carbamoyl-1H-1,2,3-triazol-1-yl)ethyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active site of enzymes, leading to inhibition or activation of their activity. The carbamate group can also undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparison with Similar Compounds
Similar compounds to tert-butyl N-[2-(4-carbamoyl-1H-1,2,3-triazol-1-yl)ethyl]carbamate include:
tert-Butyl N-[2-(1H-1,2,3-triazol-4-yl)ethyl]carbamate: This compound has a similar structure but lacks the carbamoyl group on the triazole ring.
tert-Butyl methyl (2-(methylamino)ethyl)carbamate: This compound has a different substitution pattern on the triazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[2-(4-carbamoyltriazol-1-yl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O3/c1-10(2,3)18-9(17)12-4-5-15-6-7(8(11)16)13-14-15/h6H,4-5H2,1-3H3,(H2,11,16)(H,12,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTKUMRGEIKEAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(N=N1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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